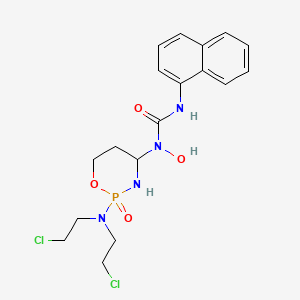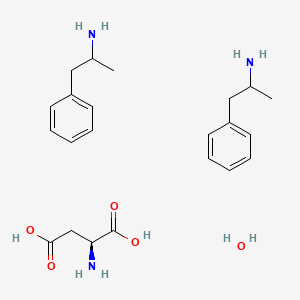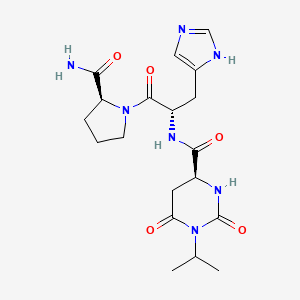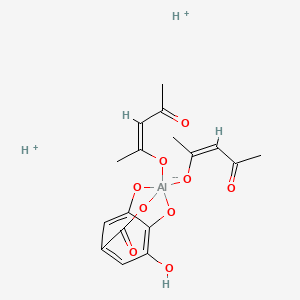
Dihydrogen bis(pentane-2,4-dionato-O,O')(3,4,5-trihydroxybenzoato(3-)-O3,O4)aluminate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen bis(pentane-2,4-dionato-o,o’)[3,4,5-trihydroxybenzoato(3-)-o3,o4]aluminate(2-) is a complex organoaluminum compound with the molecular formula C17H19AlO9 and a molecular weight of 394.3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis(pentane-2,4-dionato-o,o’)[3,4,5-trihydroxybenzoato(3-)-o3,o4]aluminate(2-) typically involves the reaction of aluminum salts with pentane-2,4-dione and 3,4,5-trihydroxybenzoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the aluminum complex. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis(pentane-2,4-dionato-o,o’)[3,4,5-trihydroxybenzoato(3-)-o3,o4]aluminate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum complexes.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionato or trihydroxybenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum complexes with different ligands.
Scientific Research Applications
Dihydrogen bis(pentane-2,4-dionato-o,o’)[3,4,5-trihydroxybenzoato(3-)-o3,o4]aluminate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dihydrogen bis(pentane-2,4-dionato-o,o’)[3,4,5-trihydroxybenzoato(3-)-o3,o4]aluminate(2-) involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, facilitating the coordination of ligands and promoting various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminum center.
Comparison with Similar Compounds
Similar Compounds
Bis(pentane-2,4-dionato-o,o’)bis(propan-2-olato)titanium: Similar coordination chemistry but with titanium as the central metal.
Dibutylbis(pentane-2,4-dionato-o,o’)tin: Tin-based complex with similar ligand coordination.
Properties
CAS No. |
85896-32-8 |
|---|---|
Molecular Formula |
C17H19AlO9 |
Molecular Weight |
394.3 g/mol |
InChI |
InChI=1S/C7H6O5.2C5H8O2.Al/c8-4-1-3(7(11)12)2-5(9)6(4)10;2*1-4(6)3-5(2)7;/h1-2,8-10H,(H,11,12);2*3,6H,1-2H3;/q;;;+3/p-3/b;2*4-3-; |
InChI Key |
AXVJXPUOGZZKOP-QDMRRLORSA-K |
Isomeric SMILES |
[H+].[H+].C/C(=C/C(=O)C)/O[Al-2]12(OC(=O)C3=CC(=C(O1)C(=C3)O2)O)O/C(=C\C(=O)C)/C |
Canonical SMILES |
[H+].[H+].CC(=CC(=O)C)O[Al-2]12(OC3=CC(=CC(=C3O1)O)C(=O)O2)OC(=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


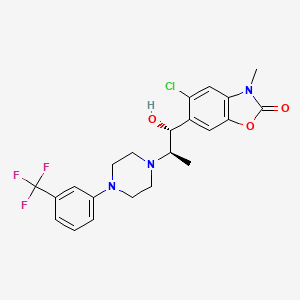
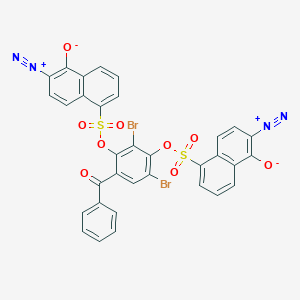
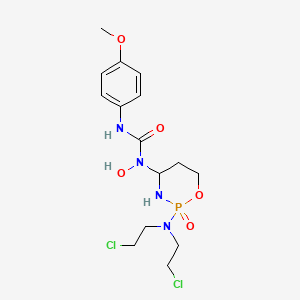

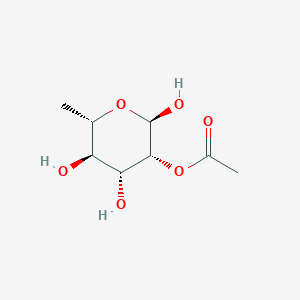
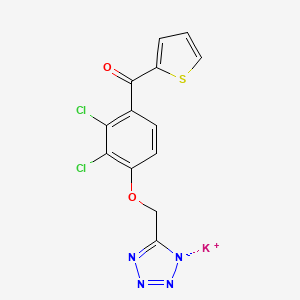
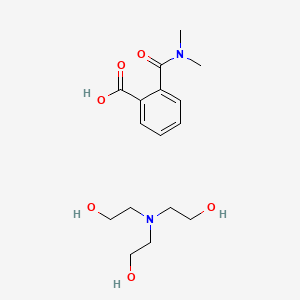
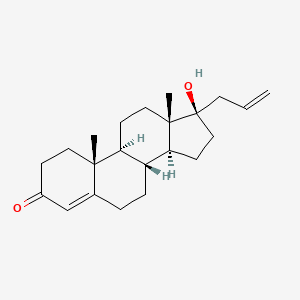
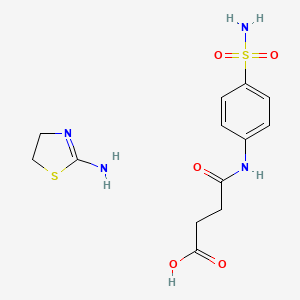
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
